1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring with an isobutyl group, a carbonyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with isobutylamine in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antiproliferative activity against cancer cells and its potential as an antiviral and antibacterial agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to and inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, its antiproliferative activity is attributed to its ability to inhibit key enzymes involved in cell division and growth . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carbonitrile: Shares a similar core structure but lacks the isobutyl group.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Contains an additional nitrile group, which can influence its reactivity and biological activity.
Uniqueness: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and influence its interaction with biological membranes and targets. This structural feature can also affect its solubility and stability, making it distinct from other dihydropyridine derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGKPFKTFXLSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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